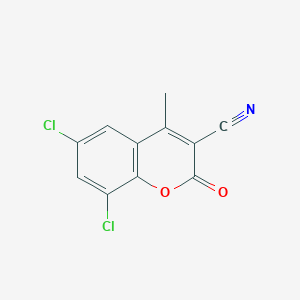
3-Cyano-6,8-dichloro-4-methylcoumarin
Overview
Description
3-Cyano-6,8-dichloro-4-methylcoumarin is a chemical compound with the molecular formula C11H5Cl2NO2 and a molecular weight of 254.07 g/mol . It belongs to the class of coumarins, which are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 3-Cyano-6,8-dichloro-4-methylcoumarin typically involves the reaction of 4-methylcoumarin derivatives with cyanide and chlorinating agents under controlled conditions. One common method includes the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles followed by hydrolysis . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to enhance yield and reduce waste .
Chemical Reactions Analysis
3-Cyano-6,8-dichloro-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarins .
Scientific Research Applications
3-Cyano-6,8-dichloro-4-methylcoumarin has significant applications in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 3-Cyano-6,8-dichloro-4-methylcoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its fluorescent properties make it useful in tracking and studying biological processes at the molecular level .
Comparison with Similar Compounds
3-Cyano-6,8-dichloro-4-methylcoumarin can be compared with other similar compounds, such as:
6-Chloro-3-cyano-4-methylcoumarin: This compound has a similar structure but lacks the additional chlorine atom at the 8th position.
3-Cyano-4-ethyl-6-methylcoumarin: This derivative has an ethyl group instead of a methyl group at the 4th position.
3-Cyano-6,8-dibromo-4-methylcoumarin: This compound features bromine atoms instead of chlorine atoms at the 6th and 8th positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6,8-dichloro-4-methyl-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO2/c1-5-7-2-6(12)3-9(13)10(7)16-11(15)8(5)4-14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFNJZOBKIHBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350998 | |
| Record name | 3-CYANO-6,8-DICHLORO-4-METHYLCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262590-96-5 | |
| Record name | 3-CYANO-6,8-DICHLORO-4-METHYLCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















